molecular formula C17H13BrO3 B14399674 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 87165-56-8

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14399674
CAS No.: 87165-56-8
M. Wt: 345.2 g/mol
InChI Key: FHHMFIZLDHMAKF-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromomethyl group at the 8th position and a methoxyphenyl group at the 2nd position of the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-(4-methoxyphenyl)-4H-chromen-4-one, which can be obtained through the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin under basic conditions.

    Bromomethylation: The key step involves the bromomethylation of the chromen-4-one derivative. This can be achieved by treating the compound with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods

Industrial production of 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Quinone derivatives with potential biological activities.

    Reduction: Dihydro derivatives with altered pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives:

    7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties, used in biochemical assays.

    4-Hydroxycoumarin: A precursor for anticoagulant drugs like warfarin.

    6-Bromo-4-chromanone: Exhibits similar reactivity but with different biological activities due to the position of the bromine atom.

Uniqueness

The presence of both bromomethyl and methoxyphenyl groups in 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one imparts unique reactivity and biological properties, making it a valuable compound for diverse scientific research applications .

Properties

CAS No.

87165-56-8

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

8-(bromomethyl)-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H13BrO3/c1-20-13-7-5-11(6-8-13)16-9-15(19)14-4-2-3-12(10-18)17(14)21-16/h2-9H,10H2,1H3

InChI Key

FHHMFIZLDHMAKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CBr

Origin of Product

United States

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